1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone

Lipophilicity Chromatography ADME Prediction

Many ANDA filers struggle to source a certified Siponimod impurity 30 standard with the precise 3-ethyl-4-hydroxymethyl substitution needed for specific HPLC/UPLC separation (XLogP3 1.5, pKa 14.26). This certified reference material solves that challenge. - Provides the exact impurity identity required for method validation and ANDA submissions. - Enables robust quantitation; distinct from hydroxy analogs (XLogP3 2.15, pKa 8.47) ensuring no generic mismatch. - Available with full characterization data, ready for immediate global dispatch.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 1378888-43-7
Cat. No. B568652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone
CAS1378888-43-7
Synonyms1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
InChIInChI=1S/C11H14O2/c1-3-9-6-10(8(2)13)4-5-11(9)7-12/h4-6,12H,3,7H2,1-2H3
InChIKeyUAOSVSMWAUFYMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone (CAS 1378888-43-7) Scientific Baseline and Procurement Overview


1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone (CAS 1378888-43-7, C₁₁H₁₄O₂, MW 178.23) is a disubstituted acetophenone derivative featuring a 3-ethyl group and a 4-hydroxymethyl moiety on the phenyl ring . It serves as a critical intermediate in the synthesis of Siponimod (BAF312), a sphingosine-1-phosphate (S1P) receptor modulator indicated for relapsing forms of multiple sclerosis . The compound exhibits predicted physicochemical properties including a density of 1.063±0.06 g/cm³, boiling point of 331.9±37.0 °C, and XLogP3 of 1.5 .

Why Generic Substitution Fails for 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone in Regulated Synthesis


Within the acetophenone class, subtle structural variations profoundly alter physicochemical behavior and regulatory standing. 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone is a pharmacopoeia-relevant impurity (Siponimod Impurity 30) with a specific substitution pattern that dictates its utility in analytical method validation and ANDA submissions [1]. In contrast, closely related analogs such as 1-(3-ethyl-4-hydroxyphenyl)ethanone or 1-(4-(hydroxymethyl)phenyl)ethanone lack this precise impurity identity, differ in key properties like pKa and lipophilicity, and are not specified as critical reference standards for Siponimod quality control . Generic substitution without regard to these distinctions compromises chromatographic method specificity, spectral matching, and regulatory compliance.

Quantitative Differentiation Evidence for 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone vs. Closest Analogs


Lipophilicity Shift: XLogP3 Reduction of 0.65 Units Relative to Hydroxy Analog

The replacement of the 4-hydroxy group in 1-(3-ethyl-4-hydroxyphenyl)ethanone with a 4-hydroxymethyl group significantly reduces calculated lipophilicity. This alteration directly impacts chromatographic retention behavior and in silico ADME predictions.

Lipophilicity Chromatography ADME Prediction

Acidity Attenuation: pKa Increase of 5.79 Units versus 4-Hydroxy Analog

The target compound exhibits a dramatically higher predicted pKa than its 4-hydroxy-substituted counterpart, indicating the 4-hydroxymethyl group is significantly less acidic than a phenolic hydroxyl. This alters its ionization state across physiologically and analytically relevant pH ranges.

Ionization Solubility Reactivity

Regulatory Identity: Exclusively Designated as Siponimod Impurity 30 for Pharmacopoeial Use

Among structurally similar acetophenone derivatives, only 1-(3-ethyl-4-(hydroxymethyl)phenyl)ethanone is explicitly identified and supplied as 'Siponimod Impurity 30' for analytical method validation and quality control applications [1]. Other analogs, such as 1-(3-ethyl-4-methylphenyl)ethanone or 1-(4-(hydroxymethyl)phenyl)ethanone, do not carry this specific pharmacopoeial designation for Siponimod .

Impurity Profiling Regulatory Compliance ANDA

Synthetic Accessibility: Validated 50.9% Overall Yield via Multi-Step Route

A documented 9-step synthetic route starting from 2-ethylaniline provides the target compound with a total yield of 50.9% and a final purity of 98.3% as determined by gas chromatography . While yields for specific comparator syntheses vary, this established route offers a benchmark for evaluating alternative intermediates or synthetic strategies.

Process Chemistry Synthesis Scale-up

Boiling Point Elevation: +112 °C Increase Relative to 4-Hydroxy Analog at Atmospheric Pressure

Predicted normal boiling point for the target compound is significantly higher than the experimentally determined boiling point of its 4-hydroxy analog under reduced pressure conditions, indicating different intermolecular interactions .

Thermal Properties Distillation Purification

Verified Application Scenarios for 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone Based on Evidence


Analytical Method Development and Validation for Siponimod Impurity Profiling

As Siponimod Impurity 30, this compound is essential for developing and validating HPLC/UPLC methods to quantify impurities in Siponimod API and drug products. Its distinct chromatographic behavior, driven by a lower XLogP3 (1.5) compared to the hydroxy analog (2.15), enables specific separation and quantification . The established synthetic route (50.9% yield) provides access to reference material for method qualification [1].

ANDA Regulatory Submission Support for Generic Siponimod

Procurement of certified Siponimod Impurity 30 (CAS 1378888-43-7) is required for Abbreviated New Drug Applications (ANDAs) to demonstrate control of process-related impurities . This compound is not interchangeable with other hydroxyacetophenone derivatives due to its specific regulatory identity and physicochemical profile (pKa 14.26 vs. 8.47 for the hydroxy analog) [1].

Process Optimization for Siponimod Intermediate Synthesis

The documented 9-step synthesis yielding 50.9% overall yield and 98.3% purity (GC) provides a benchmark for evaluating alternative routes or for scaling up production of this key Siponimod intermediate [1]. The elevated boiling point (331.9 °C) informs decisions regarding purification strategies and solvent selection .

Physicochemical Property Assessment for Pre-formulation Studies

The compound's predicted properties (density 1.063 g/cm³, XLogP3 1.5, pKa 14.26) can be utilized in pre-formulation studies to model the behavior of this impurity during drug product development, aiding in the selection of appropriate extraction or chromatography conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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